molecular formula C16H14N2O2S B4136597 3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile

3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile

Cat. No. B4136597
M. Wt: 298.4 g/mol
InChI Key: KGWNDNYWWSDMQJ-FOWTUZBSSA-N
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Description

The compound “3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile” represents a class of organic compounds characterized by the presence of acrylonitrile, sulfonyl, and amino functional groups attached to aromatic rings. This structural configuration suggests potential for a wide range of chemical reactions and applications, particularly in material science and possibly as intermediates in pharmaceutical synthesis, though specifics on this exact compound are scarce.

Synthesis Analysis

Synthesis approaches for related compounds involve various organic reactions including condensation, substitution, and addition reactions. For instance, the synthesis of similar sulfonyl and acrylonitrile containing compounds has been achieved through reactions involving alkoxy and aryI(or methyl)sulfonylacrylonitriles with thioglycolate in the presence of triethylamine (Stephens, Price, & Sowell, 1999). These methods might be adaptable for synthesizing the target compound by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

Molecular structure determination techniques such as X-ray crystallography and NMR spectroscopy are crucial. For closely related compounds, studies have shown that minor variations in molecular structure, such as isomerism, can significantly impact the physical and chemical properties of the compounds (Tammisetti et al., 2018). Therefore, detailed molecular structure analysis of “3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile” would be necessary to fully understand its behavior and potential applications.

Chemical Reactions and Properties

The chemical reactivity of this compound can be anticipated by looking at reactions of similar molecular structures. For instance, acrylonitrile derivatives are known to participate in various addition reactions due to the electron-deficient nature of the nitrile group. Additionally, the presence of a sulfonyl group could introduce sites for substitution reactions, potentially allowing for further functionalization of the molecule (Moreau, Chen, Rao, & Knaus, 2006).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, and solubility, are determined by its molecular structure. While specific data on “3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile” is not readily available, related compounds with acrylonitrile and sulfonyl groups exhibit distinct physical properties influenced by their molecular arrangement and intermolecular forces (El-Menyawy, Elagamey, Elgogary, & Abu El-Enein, 2013).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and susceptibility to specific reactions, are pivotal. The amino and sulfonyl functionalities in the compound suggest it could exhibit nucleophilic characteristics, making it a candidate for reactions with electrophiles. Additionally, the acrylonitrile group could undergo polymerization under certain conditions, offering a pathway to novel polymeric materials (Liu et al., 2019).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-13-7-9-14(10-8-13)18-12-16(11-17)21(19,20)15-5-3-2-4-6-15/h2-10,12,18H,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWNDNYWWSDMQJ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332235
Record name (E)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile

CAS RN

669752-27-6
Record name (E)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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